![molecular formula C12H14O3 B601638 西非布酸杂质 A CAS No. 1474058-89-3](/img/structure/B601638.png)
西非布酸杂质 A
描述
Ciprofibrate impurity A is a chemical compound that is an impurity of Ciprofibrate, a lipid-lowering agent used to treat hyperlipidemia. The chemical name of Ciprofibrate impurity A is 2-(4-ethenylphenoxy)-2-methylpropanoic acid, and its molecular formula is C12H14O3 . This compound is significant in pharmaceutical research as it helps in the identification of unknown impurities and the assessment of genotoxic potential .
科学研究应用
Ciprofibrate impurity A is known to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα plays a crucial role in lipid metabolism and glucose homeostasis, making it significant in the treatment of metabolic disorders. The compound has been shown to increase the phosphorylation level of PPARα, which is essential for its activation and subsequent biological effects .
Key Findings:
- Mechanism of Action: Ciprofibrate impurity A enhances the phosphorylation of PPARα, leading to improved lipid profiles in experimental models.
- Potential Applications: Its role as a PPARα agonist suggests potential therapeutic uses in managing dyslipidemia and metabolic syndrome.
Analytical Methods for Detection
Several analytical techniques have been developed to detect and quantify ciprofibrate impurity A in pharmaceutical formulations. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are prominent methods employed due to their precision and reliability.
HPTLC Method
A study demonstrated a selective HPTLC method for analyzing ciprofibrate, showcasing its ability to resolve ciprofibrate from its degradation products effectively. The method was validated for parameters such as precision, recovery, and robustness, with limits of detection established at 17.84 ng per spot .
HPLC Method
Another study focused on developing a stability-indicating HPLC method for ciprofibrate quantification in human plasma. This method utilized electrospray tandem mass spectrometry, providing high sensitivity and specificity for detecting ciprofibrate and its impurities .
Stability Studies
Stability studies are critical for understanding the behavior of ciprofibrate impurity A under various conditions. Research indicates that ciprofibrate is susceptible to degradation under acidic and basic conditions, which can lead to the formation of various degradation products .
Stability Findings:
- Degradation Pathways: Ciprofibrate undergoes hydrolysis in acidic and basic environments, which affects its stability.
- Analytical Validation: The developed analytical methods not only quantify the active compound but also assess the purity by detecting related impurities and degradation products .
Case Studies
Case studies involving ciprofibrate impurity A often focus on its pharmacokinetics and therapeutic efficacy in clinical settings. For instance, research has documented patient responses to ciprofibrate treatment while monitoring levels of impurities like ciprofibrate impurity A to ensure safety and efficacy.
Example Case Study:
A clinical trial evaluating the lipid-lowering effects of ciprofibrate included monitoring for impurities to assess their impact on patient outcomes. The findings indicated that while ciprofibrate was effective in lowering triglyceride levels, the presence of impurities necessitated careful monitoring to avoid adverse effects .
Tables
Parameter | HPTLC Method | HPLC Method |
---|---|---|
Detection Limit (ng/spot) | 17.84 | Not specified |
Precision (%RSD) | 0.96–1.29 | <1.8 |
Recovery (%) | 99.15 - 102.59 | 100.54 - 99.64 |
Stability Conditions | Acidic & Basic Hydrolysis | Not specified |
作用机制
- Role : PPARα is a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to changes in gene expression related to lipid homeostasis, including fatty acid oxidation and lipoprotein metabolism .
- Changes : Ciprofibrate enhances lipolysis of triglycerides by increasing lipoprotein lipase (LPL) activity. It reduces both low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) levels, thereby lowering triglycerides and cholesterol associated with these lipoprotein fractions. Additionally, it increases high-density lipoprotein (HDL) cholesterol levels .
- Affected Pathways : Ciprofibrate influences lipid metabolism pathways, including:
- Impact on Bioavailability : Ciprofibrate’s pharmacokinetic properties affect its bioavailability, but specific details are lacking .
- Molecular and Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Cellular Effects
Ciprofibrate, the parent compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ciprofibrate, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Ciprofibrate Impurity A in laboratory settings .
Dosage Effects in Animal Models
In animal studies, Ciprofibrate has been shown to suppress the increase in blood lipids by 33% at a daily dosage of 0.6–3 mg/kg . The dosage effects of Ciprofibrate Impurity A in animal models have not been reported.
Metabolic Pathways
Ciprofibrate, the parent compound, is known to be involved in the metabolism of palmitic (C16:0) and lignoceric (C24:0) acids in rat liver .
Transport and Distribution
Ciprofibrate, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Ciprofibrate, the parent compound, is known to increase the number of peroxisomes, suggesting a peroxisomal localization .
准备方法
The synthesis of Ciprofibrate impurity A involves specific synthetic routes and reaction conditions. One of the methods includes the reaction of 4-ethenylphenol with 2-methylpropanoic acid under controlled conditions to form 2-(4-ethenylphenoxy)-2-methylpropanoic acid . The industrial production methods for Ciprofibrate impurity A are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
Ciprofibrate impurity A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ciprofibrate impurity A may yield carboxylic acids or ketones, while reduction may yield alcohols .
相似化合物的比较
Ciprofibrate impurity A can be compared with other similar compounds, such as:
Ciprofibrate: The parent compound, used as a lipid-lowering agent.
Gemfibrozil: Another fibrate used to lower lipid levels.
Fenofibrate: A widely used fibrate for treating hyperlipidemia.
Ciprofibrate impurity A is unique due to its specific structure and role as an impurity in Ciprofibrate formulations. It is essential for ensuring the safety and efficacy of pharmaceutical products by identifying and controlling impurity levels .
生物活性
Ciprofibrate impurity A (CAS No. 1474058-89-3) is a known impurity of ciprofibrate, a drug primarily utilized for the treatment of dyslipidemia. This compound exhibits several biological activities, primarily through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This article delves into the biological activity of Ciprofibrate impurity A, supported by research findings, data tables, and case studies.
Chemical Profile
Property | Details |
---|---|
Name | Ciprofibrate Impurity A |
Synonyms | 2-methyl-2-(4-vinylphenoxy)propanoic acid |
Molecular Formula | C₁₂H₁₄O₃ |
Molar Mass | 206.24 g/mol |
CAS Number | 1474058-89-3 |
Ciprofibrate impurity A acts as a PPARα agonist, which is crucial for lipid metabolism regulation. By activating PPARα, the compound enhances the breakdown of dietary fats, particularly triglycerides and cholesterol. This mechanism contributes to lowering serum triglycerides and low-density lipoprotein (LDL) cholesterol levels, making it beneficial in managing conditions associated with dyslipidemia .
Biological Activity
- Lipid Metabolism :
-
Drug Delivery Systems :
- Recent studies have explored the encapsulation of ciprofibrate in nanoparticles to improve its solubility and bioavailability. These formulations can enhance the pharmacokinetic properties of ciprofibrate and its impurities, including impurity A. For instance, nanoparticles prepared using Pluronic micelles demonstrated high encapsulation efficiency (up to 96%) for ciprofibrate, indicating potential for improved therapeutic applications .
Case Study 1: Efficacy in Dyslipidemia Management
A study investigated the effects of ciprofibrate on patients with severe hypertriglyceridemia. The results indicated that patients receiving ciprofibrate showed significant reductions in triglyceride levels compared to those on placebo. The study highlighted the role of PPARα activation in mediating these effects.
Case Study 2: Nanoparticle Formulation
Another research project focused on the formulation of ciprofibrate-loaded nanoparticles aimed at enhancing drug delivery. The study utilized various polymeric materials and assessed their physicochemical properties using dynamic light scattering (DLS) and UV-Vis spectroscopy. The findings suggested that nanoparticle formulations could effectively improve solubility and stability while maintaining biological activity .
Research Findings
Recent literature emphasizes the importance of understanding the structural properties of ciprofibrate and its impurities for optimizing therapeutic efficacy:
- Encapsulation Efficiency : Studies have shown that using copolymer micelles can significantly enhance the solubility and bioavailability of hydrophobic drugs like ciprofibrate, thereby improving their clinical effectiveness .
- Biological Impact : Research indicates that both ciprofibrate and its impurities can influence metabolic pathways associated with lipid metabolism, potentially offering benefits beyond traditional lipid-lowering therapies .
属性
IUPAC Name |
2-(4-ethenylphenoxy)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJBUUJYXSWCGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。